molecular formula C7H9BrN2OS B13338217 2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole

2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole

Cat. No.: B13338217
M. Wt: 249.13 g/mol
InChI Key: VQEGRQMGARTRRX-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and an azetidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole typically involves the reaction of 5-bromo-1,3-thiazole with azetidin-3-ol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction conditions may vary depending on the specific requirements of the synthesis, but common bases used include sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole involves its interaction with specific molecular targets. The azetidin-3-yloxy group can form hydrogen bonds or other interactions with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole is unique due to the presence of both the bromine atom and the azetidin-3-yloxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical transformations.

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-5-bromo-1,3-thiazole

InChI

InChI=1S/C7H9BrN2OS/c8-6-3-10-7(12-6)4-11-5-1-9-2-5/h3,5,9H,1-2,4H2

InChI Key

VQEGRQMGARTRRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NC=C(S2)Br

Origin of Product

United States

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